

Application Note: Quantification of Sofosbuvir Impurity C by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Sofosbuvir impurity C*

Cat. No.: *B560572*

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Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its related substance, Impurity C. The described methodology is crucial for the quality control of Sofosbuvir in bulk drug and pharmaceutical dosage forms, ensuring the safety and efficacy of this critical antiviral medication. The protocol provides comprehensive parameters for chromatographic separation, system suitability, and validation in accordance with ICH guidelines.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.^{[1][2]} It is a nucleotide analog that functions as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.^{[2][3]} The manufacturing process and storage of Sofosbuvir can lead to the formation of impurities, which must be monitored and controlled to ensure the quality and safety of the final drug product.^[2] One such process-related impurity is **Sofosbuvir Impurity C**. This document provides a detailed analytical method for the quantification of this specific impurity.

Chromatographic Conditions

A reliable separation of Sofosbuvir and its impurities can be achieved using an isocratic RP-HPLC method. The following conditions have been demonstrated to be effective:

| Parameter | Recommended Value |
|---------------------|--|
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm ^{[4][5]} |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) ^{[4][5]} |
| Flow Rate | 1.0 mL/min ^[1] |
| Injection Volume | 10 μL ^[6] |
| Column Temperature | 25°C ^[6] |
| Detector Wavelength | 260 nm ^{[4][5][7]} |
| Run Time | Approximately 10 minutes |

Experimental Protocol

Reagents and Materials

- Acetonitrile (HPLC Grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC Grade)
- Sofosbuvir Reference Standard
- **Sofosbuvir Impurity C** Reference Standard

Standard Solution Preparation

- Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in the mobile phase in a 100 mL volumetric flask to obtain a

concentration of 400 µg/mL.[5]

- Standard Stock Solution (Impurity C): Accurately weigh and dissolve 2.5 mg of **Sofosbuvir Impurity C** reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 25 µg/mL.
- Working Standard Solution: From the stock solutions, prepare a working standard solution containing 40 µg/mL of Sofosbuvir and 0.2 µg/mL of Impurity C by diluting with the mobile phase.

Sample Solution Preparation

- Tablet Powder: Weigh and finely powder not fewer than 20 tablets.
- Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 50 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[1] Add approximately 70 mL of methanol and sonicate for 10 minutes with intermittent shaking to dissolve the active ingredient.[1] Allow the solution to cool to room temperature and dilute to the mark with methanol. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[1]
- Working Sample Solution: Further dilute 1.0 mL of the filtered stock solution to 25 mL with the mobile phase to obtain a theoretical concentration of 20 µg/mL of Sofosbuvir.[1]

System Suitability

Before sample analysis, inject the working standard solution six times and evaluate the system suitability parameters. The acceptance criteria should be as follows:

| Parameter | Acceptance Criteria |
|--|---------------------|
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (%RSD) for Peak Area | < 2.0% |

Analysis Procedure

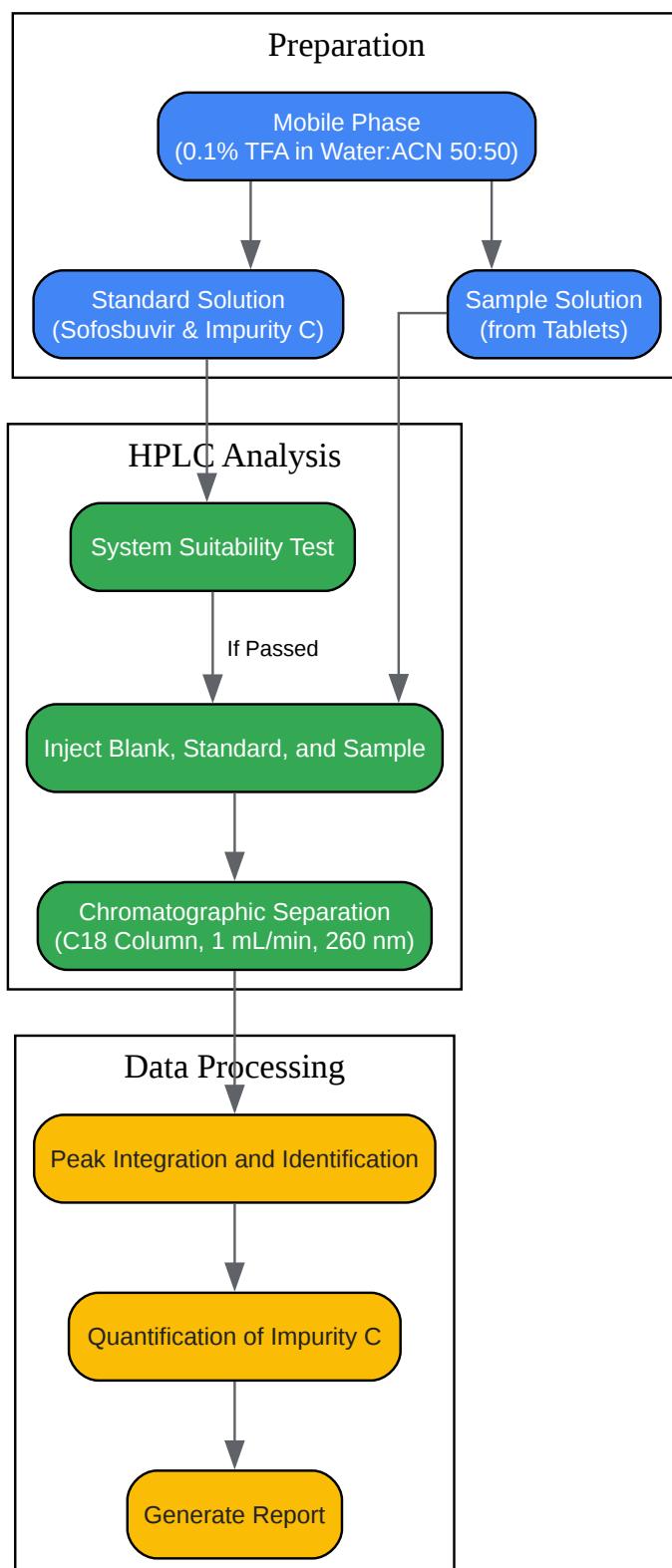
Inject the blank (mobile phase), working standard solution, and working sample solution into the chromatograph. Record the chromatograms and calculate the amount of **Sofosbuvir Impurity C** in the sample using the external standard method.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following table summarizes the typical validation parameters:

| Parameter | Sofosbuvir | Sofosbuvir Impurity C |
|-----------------------------------|---------------------------|---------------------------|
| Linearity Range | 160 - 480 µg/mL[4][5] | 10 - 30 µg/mL[4][5] |
| Correlation Coefficient (r^2) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL (0.01%)[4][5] | 0.12 µg/mL (0.03%)[4][5] |
| Limit of Quantification (LOQ) | 0.125 µg/mL (0.50%)[4][5] | 0.375 µg/mL (1.50%)[4][5] |
| Retention Time (RT) | ~3.7 min[4][5] | ~5.7 min[4][5] |

Experimental Workflow



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Caption: Workflow for the HPLC quantification of **Sofosbuvir Impurity C**.

Forced Degradation Studies

Forced degradation studies indicate that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[7][8][9] The drug is relatively stable under thermal and photolytic stress.[8] The developed HPLC method is stability-indicating, as it can effectively separate the degradation products from the main peak of Sofosbuvir.

Conclusion

The presented RP-HPLC method is simple, specific, precise, and accurate for the quantification of **Sofosbuvir Impurity C** in bulk drug and pharmaceutical formulations.[4][5] The short run time allows for the analysis of a large number of samples, making it suitable for routine quality control analysis.[4][5] The method's validation in accordance with ICH guidelines ensures its reliability and robustness for regulatory purposes.

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